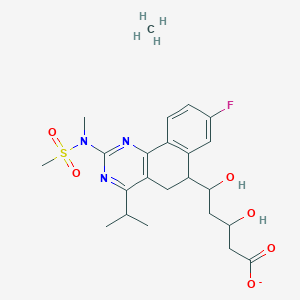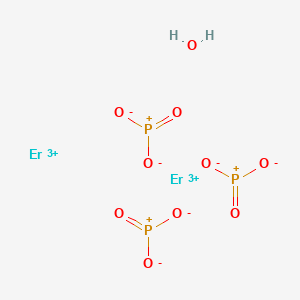
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a biochemical compound primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate typically involves the protection of hydroxyl groups in glucuronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate. The final step involves acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate are similar to laboratory synthesis but are scaled up. The process involves the same steps of protection, benzylation, and acetylation, but with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzyl groups into carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce de-benzylated glucuronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Helps in studying the role of sugars in biological systems, including cell signaling and metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for therapeutic agents.
Industry: Used in the production of biochemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate involves its interaction with enzymes and proteins involved in carbohydrate metabolism. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules. This process is crucial for the formation of glycoconjugates, which play essential roles in cell-cell communication and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is unique due to its specific structure, which allows it to be used in a wide range of biochemical applications. Its multiple benzyl groups provide stability and make it an excellent substrate for various enzymatic reactions. This compound’s versatility and stability make it a valuable tool in glycobiology research.
Eigenschaften
Molekularformel |
C36H36O8 |
|---|---|
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3 |
InChI-Schlüssel |
NCINNHLQNZDTRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)
![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)


![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)



![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)
